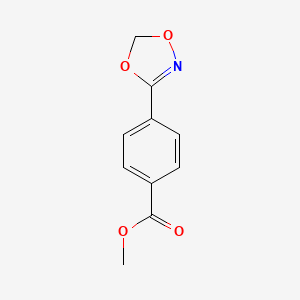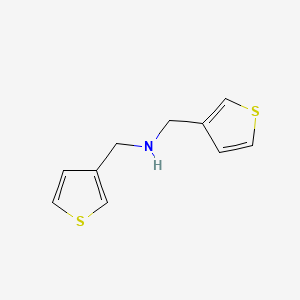
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C({12})H({11})ClIN It is characterized by the presence of a cyclobutane ring attached to a benzyl group that is substituted with chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-iodobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the reaction of 4-chloro-2-iodobenzyl bromide with a suitable nucleophile to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with cyclobutanone under basic conditions to form the cyclobutane ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of benzyl derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
Applications De Recherche Scientifique
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrile group and halogen atoms can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobenzyl)cyclobutane-1-carbonitrile: Lacks the iodine atom, which may affect its reactivity and binding properties.
1-(4-Iodobenzyl)cyclobutane-1-carbonitrile: Lacks the chlorine atom, which can also influence its chemical behavior.
1-(4-Bromobenzyl)cyclobutane-1-carbonitrile: Substitutes bromine for iodine, potentially altering its reactivity and applications.
Uniqueness
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile is unique due to the presence of both chlorine and iodine atoms on the benzyl group. This dual halogenation can provide distinct reactivity patterns and binding characteristics, making it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C12H11ClIN |
|---|---|
Poids moléculaire |
331.58 g/mol |
Nom IUPAC |
1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
Clé InChI |
OTVLIUWKTGETJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


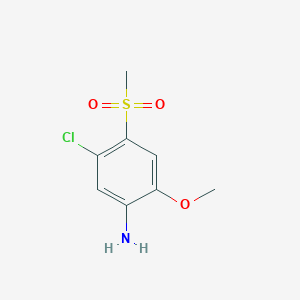
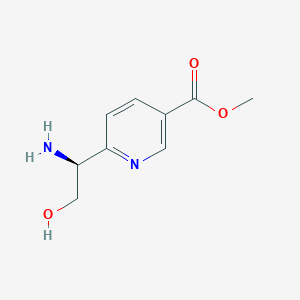
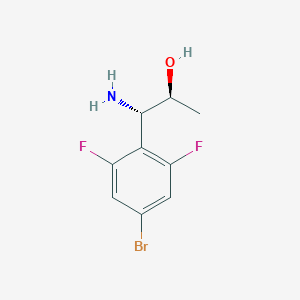
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)
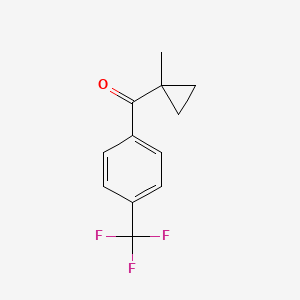
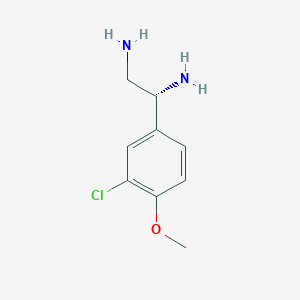
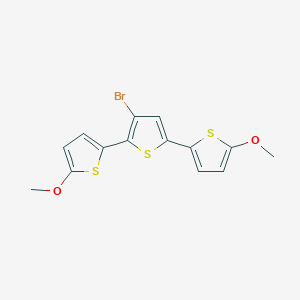
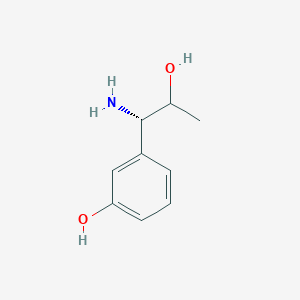
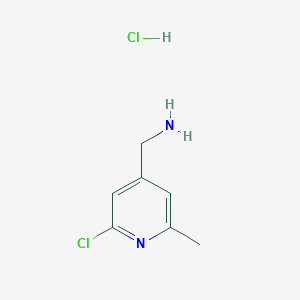
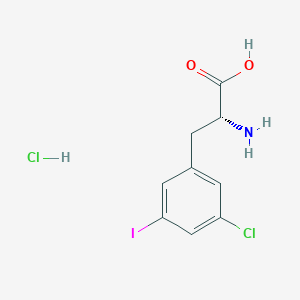
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
